
(2-Amino-1-cyclopropylethyl)(benzyl)methylamine
Übersicht
Beschreibung
“(2-Amino-1-cyclopropylethyl)(benzyl)methylamine” is a synthetic compound with the CAS Number: 1156274-66-6 . It is also known as PACEM or 2-Amino-cyclopropylbenzylmethylamine. It is categorized under the class of monoamine oxidase inhibitors (MAOIs).
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H20N2/c1-15(13(9-14)12-7-8-12)10-11-5-3-2-4-6-11/h2-6,12-13H,7-10,14H2,1H3 . This indicates that the compound has a molecular weight of 204.32 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Monoamine Oxidase Inhibition : 1-Benzylcyclopropylamine, a compound related to (2-Amino-1-cyclopropylethyl)(benzyl)methylamine, has been identified as a potent competitive reversible inhibitor of monoamine oxidase (MAO) and also acts as a mechanism-based inactivator. This property is significant in the context of neuroscience and pharmacology, as MAO inhibitors are important in the treatment of certain psychiatric and neurological disorders (Silverman & Zieske, 1985).
Nucleophilic Amination : The compound has been used as a nucleophile in the synthesis of complex chemical structures. For example, in the synthesis of cyclopentano-phosphatidyl-N-methylethanolamine, N-benzyl-N-methylamine, a similar compound, was used as a nucleophile. This demonstrates the compound's utility in chemical synthesis and pharmaceuticals (Pajouhesh & Hancock, 1984).
Hydrodehalogenation in Synthesis : The compound has been applied in the hydrodehalogenation process to synthesize N-protected α-methylamines from corresponding amino acids, showcasing its role in facilitating complex organic synthesis processes (Mandal, Birtwistle, & McMurray, 2014).
Photopolymerization : A study in the field of materials science and polymer chemistry reported the use of a related alkoxyamine compound in photopolymerization processes. This research indicates potential applications in creating advanced materials and coatings (Guillaneuf et al., 2010).
Serotonin Receptor Agonism : N-substituted (2-phenylcyclopropyl)methylamines have been explored for their potential as serotonin 2C receptor agonists, which could be beneficial in developing new antipsychotic medications. This is particularly relevant in neuroscience and pharmacology (Zhang et al., 2017).
Safety And Hazards
The compound is classified as dangerous, with hazard statements H314 and H335 . This means it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
N-benzyl-1-cyclopropyl-N-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(13(9-14)12-7-8-12)10-11-5-3-2-4-6-11/h2-6,12-13H,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZZCDOBFVDZCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(CN)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-1-cyclopropylethyl)(benzyl)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid](/img/structure/B1371095.png)

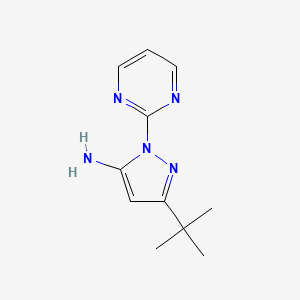

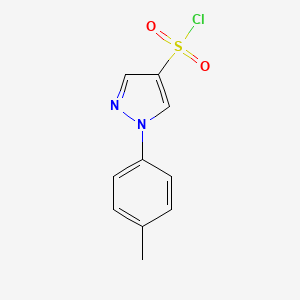
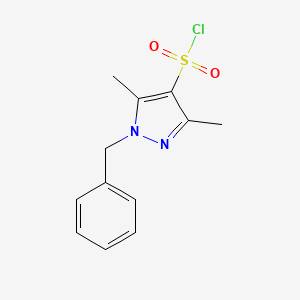
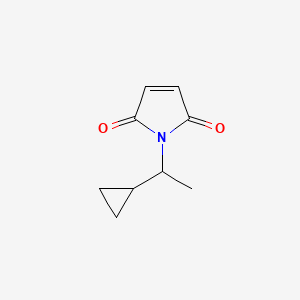
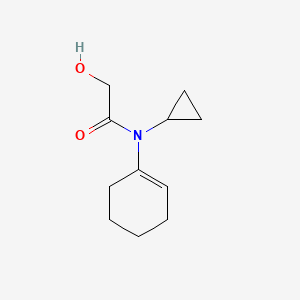
![1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B1371107.png)
![[(2-Carbamoylethyl)carbamoyl]formic acid](/img/structure/B1371110.png)